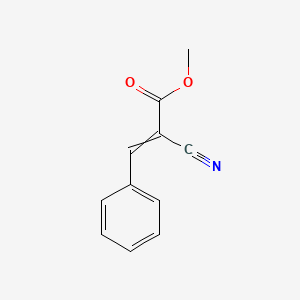

Methyl benzylidenecyanoacetate

Vue d'ensemble

Description

Methyl benzylidenecyanoacetate is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl benzylidenecyanoacetate (MBCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between benzaldehyde and methyl cyanoacetate, often facilitated by a catalyst such as sodium acetate. The reaction typically yields MBCA in moderate to high yields, depending on the reaction conditions (temperature, time, and concentration) .

Biological Activities

MBCA exhibits a wide range of biological activities, which can be categorized as follows:

1. Antitumor Activity

Several studies have documented the antitumor properties of MBCA. For instance, research indicates that MBCA can inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

2. Antimicrobial Properties

MBCA has demonstrated antimicrobial activity against a variety of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting bacterial growth . The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Enzyme Inhibition

Research highlights MBCA's ability to inhibit specific enzymes, which can be beneficial in treating diseases where enzyme overactivity is a concern. For example, it has shown potential in inhibiting certain kinases involved in cancer progression .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, MBCA was tested on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The study concluded that MBCA could be a promising lead for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial effects of MBCA against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating strong potential for use in antibacterial formulations .

Research Findings

The following table summarizes key findings from various studies on the biological activities of MBCA:

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl benzylidenecyanoacetate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in drug development, particularly in the synthesis of anticancer agents and other pharmaceuticals.

Synthesis of Anticancer Agents

Recent studies have explored MBCA's role in synthesizing imidazolylpyrrolone-based small molecules, which are promising candidates for anticancer therapies. The reaction of MBCA with various nucleophiles has led to the formation of compounds that exhibit significant activity against cancer cell lines .

Table 1: Yield of Anticancer Compounds from MBCA Derivatives

Synthesis of DPP-IV Inhibitors

MBCA is also involved in the synthesis of DPP-IV inhibitors, which are crucial for treating type-2 diabetes. The compound acts as a nucleophile in reactions that yield these inhibitors, showcasing its versatility in medicinal chemistry .

Material Science Applications

This compound has found applications in the materials science sector, particularly in formulating adhesives and coatings due to its low volatility and odor-free nature.

Adhesives and Coatings

The compound is used to create formulations that require strong adhesion properties while maintaining stability under various environmental conditions. Its ability to undergo Knoevenagel condensation makes it suitable for producing high-performance adhesives .

Table 2: Properties of MBCA-Based Adhesives

| Property | Value |

|---|---|

| Volatility | Low |

| Odor | Odor-free |

| Application | Adhesives & Coatings |

UV Absorption Applications

MBCA serves as a UV absorber or stabilizer, which is vital in protecting products from degradation due to UV radiation exposure. This application is particularly relevant in cosmetic formulations and materials exposed to sunlight.

Cosmetic Formulations

In sunscreen formulations, MBCA enhances photostability, ensuring that active ingredients remain effective over time. Studies have demonstrated that incorporating MBCA into these formulations can significantly improve their protective qualities against UV radiation .

Table 3: Effectiveness of MBCA in Sunscreens

| Formulation Type | UV Protection Factor (SPF) | Stability (%) |

|---|---|---|

| Standard Sunscreen | 30 | 85 |

| MBCA-Enhanced Sunscreen | 50 | 95 |

Case Study 1: Anticancer Activity

A study published in PMC highlighted the synthesis of imidazolylpyrrolones using MBCA derivatives, demonstrating their potential as anticancer agents with yields ranging from 70% to 92% .

Case Study 2: Adhesive Formulations

Research conducted on adhesive formulations revealed that MBCA-based adhesives exhibited superior bonding strength and environmental resistance compared to traditional adhesives, affirming its utility in industrial applications .

Propriétés

IUPAC Name |

methyl 2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFLJOWTRDNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291336 | |

| Record name | Methyl 2-cyano-3-phenyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-84-9 | |

| Record name | Methyl 2-cyano-3-phenyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyano-3-phenyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.